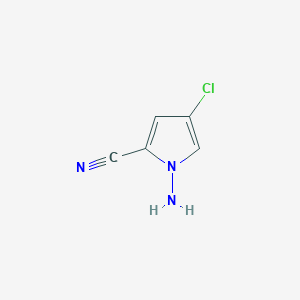
1-amino-4-chloro-1H-pyrrole-2-carbonitrile
Cat. No. B8662811
Key on ui cas rn:
939807-79-1
M. Wt: 141.56 g/mol
InChI Key: CRHVOFAHSRKZTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08133995B2
Procedure details


To a rapidly stirred solution of 4-chloro-1H-pyrrole-2-carbonitrile (3.6 g, 28.4 mmol) in DMF (75 mL) was added NaH (1.7 g, 42.7 mmol) portion wise over 20 min. The dark brown solution was allowed to stir for an additional 10 min. The aminating reagent ((aminooxy)(diphenyl)phosphine oxide) (10 g, 42.7 mmol) was added in one portion. The mixture was heated to 80° C. for 6 hours. The reaction was quenched with distilled water (100 mL). EtOAc (50 mL) was added to the reaction and the solution was transferred to a separatory funnel and the organic layer was isolated while the aqueous layer was back extracted with EtOAc (2×50 mL). The combined organic layers were collected, dried (MgSO4), filtered, and concentrated in vacuo to yield 3.4 g of the above compound (24.02 mmol, yield 84%).




Name
Yield
84%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([C:7]#[N:8])[NH:5][CH:6]=1.[H-].[Na+].[NH2:11]OP(=O)(C1C=CC=CC=1)C1C=CC=CC=1>CN(C=O)C>[NH2:11][N:5]1[CH:6]=[C:2]([Cl:1])[CH:3]=[C:4]1[C:7]#[N:8] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.6 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(NC1)C#N
|
|
Name
|
|
|
Quantity
|
1.7 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NOP(C1=CC=CC=C1)(C1=CC=CC=C1)=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
to stir for an additional 10 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction was quenched with distilled water (100 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
EtOAc (50 mL) was added to the reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solution was transferred to a separatory funnel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic layer was isolated while the aqueous layer
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
was back extracted with EtOAc (2×50 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The combined organic layers were collected
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NN1C(=CC(=C1)Cl)C#N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 24.02 mmol | |
| AMOUNT: MASS | 3.4 g | |
| YIELD: PERCENTYIELD | 84% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
